Benzofuran-6-YL trifluoromethanesulfonate
Overview
Description
Benzofuran-6-YL trifluoromethanesulfonate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile reagent that can be used for a variety of purposes, including as a coupling agent and as a catalyst for chemical reactions. In
Mechanism Of Action
The mechanism of action of Benzofuran-6-YL trifluoromethanesulfonate involves the formation of a covalent bond between the reagent and the target molecule. This covalent bond formation can lead to the modification of the target molecule, which can result in changes in its biochemical and physiological properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of Benzofuran-6-YL trifluoromethanesulfonate are dependent on the target molecule and the specific modification that occurs. For example, the modification of a protein can lead to changes in its enzymatic activity or stability, while the modification of a nucleic acid can affect its binding to other molecules.
Advantages And Limitations For Lab Experiments
One advantage of using Benzofuran-6-YL trifluoromethanesulfonate in lab experiments is its versatility. It can be used for a variety of applications, from peptide synthesis to the modification of biomolecules. Additionally, it is a stable reagent that can be stored for long periods of time.
One limitation of using Benzofuran-6-YL trifluoromethanesulfonate is its potential toxicity. As with any chemical reagent, it is important to handle it with care and to follow appropriate safety protocols.
Future Directions
There are many potential future directions for the use of Benzofuran-6-YL trifluoromethanesulfonate in scientific research. One area of interest is the development of new synthetic methods that use this reagent. Additionally, there is potential for the use of this reagent in the modification of biomolecules for therapeutic purposes. Finally, further research is needed to fully understand the biochemical and physiological effects of this reagent on various target molecules.
Conclusion:
Benzofuran-6-YL trifluoromethanesulfonate is a versatile reagent that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are potential limitations to its use, the many potential future directions for research make it an exciting area of study.
Scientific Research Applications
Benzofuran-6-YL trifluoromethanesulfonate has a wide range of applications in scientific research. It can be used as a coupling agent in peptide synthesis, as a catalyst for organic reactions, and as a reagent for the modification of biomolecules such as proteins and nucleic acids. Additionally, it has been used in the synthesis of various natural products and pharmaceuticals.
properties
IUPAC Name |
1-benzofuran-6-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4S/c10-9(11,12)17(13,14)16-7-2-1-6-3-4-15-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAMRJBYHWTCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463478 | |
Record name | BENZOFURAN-6-YL TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-6-YL trifluoromethanesulfonate | |
CAS RN |
227752-25-2 | |
Record name | BENZOFURAN-6-YL TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]furan-6-yl trifluoromethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ZY55WS9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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